4-Methyl-pentanoic acid {1-[4-guanidino-1-(thiazole-2-carbonyl)-butylcarbamoyl]-2-methyl-propyl}-amide
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Overview
Description
4-METHYL-PENTANOIC ACID {1-[4-GUANIDINO-1-(THIAZOLE-2-CARBONYL)-BUTYLCARBAMOYL]-2-METHYL-PROPYL}-AMIDE is a complex organic compound belonging to the class of N-acyl-alpha amino acids and derivatives . It is characterized by its unique structure, which includes a thiazole ring, a guanidino group, and a pentanoic acid moiety.
Preparation Methods
The reaction conditions typically involve the use of reagents such as thionyl chloride, guanidine, and various protecting groups to ensure selective reactions . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
4-METHYL-PENTANOIC ACID {1-[4-GUANIDINO-1-(THIAZOLE-2-CARBONYL)-BUTYLCARBAMOYL]-2-METHYL-PROPYL}-AMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the guanidino group to an amine.
Substitution: The thiazole ring and other functional groups can undergo substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-METHYL-PENTANOIC ACID {1-[4-GUANIDINO-1-(THIAZOLE-2-CARBONYL)-BUTYLCARBAMOYL]-2-METHYL-PROPYL}-AMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-METHYL-PENTANOIC ACID {1-[4-GUANIDINO-1-(THIAZOLE-2-CARBONYL)-BUTYLCARBAMOYL]-2-METHYL-PROPYL}-AMIDE involves its interaction with coagulation factor XI. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the formation of blood clots . This interaction is mediated by the thiazole ring and the guanidino group, which form key contacts with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar compounds to 4-METHYL-PENTANOIC ACID {1-[4-GUANIDINO-1-(THIAZOLE-2-CARBONYL)-BUTYLCARBAMOYL]-2-METHYL-PROPYL}-AMIDE include other N-acyl-alpha amino acids and derivatives, such as:
Valine derivatives: Compounds with similar structures but different side chains.
Alpha amino acid amides: Compounds with amide groups attached to alpha amino acids.
Thiazole-containing compounds: Molecules with thiazole rings but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer its inhibitory activity against coagulation factor XI and its potential therapeutic applications .
Properties
Molecular Formula |
C20H36N6O3S |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-5-(diaminomethylamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C20H36N6O3S/c1-12(2)7-8-15(27)26-16(13(3)4)18(29)25-14(6-5-9-24-20(21)22)17(28)19-23-10-11-30-19/h10-14,16,20,24H,5-9,21-22H2,1-4H3,(H,25,29)(H,26,27)/t14-,16-/m0/s1 |
InChI Key |
ZXELQWLUDMEUHS-HOCLYGCPSA-N |
Isomeric SMILES |
CC(C)CCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(N)N)C(=O)C1=NC=CS1 |
Canonical SMILES |
CC(C)CCC(=O)NC(C(C)C)C(=O)NC(CCCNC(N)N)C(=O)C1=NC=CS1 |
Origin of Product |
United States |
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